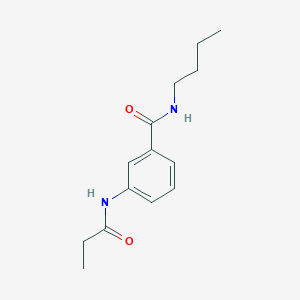![molecular formula C22H21N3O2 B269201 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269201.png)
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is commonly referred to as ANCCA and is a small molecule inhibitor of histone acetyltransferase (HAT) activity. ANCCA has been shown to have potential therapeutic benefits in cancer treatment due to its ability to inhibit the activity of certain oncogenes. In
Applications De Recherche Scientifique
ANCCA has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of certain oncogenes such as c-Myc and E2F1, which play a crucial role in cancer development and progression. ANCCA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest that ANCCA has potential therapeutic benefits in cancer treatment.
Mécanisme D'action
ANCCA inhibits the activity of 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes by binding to the substrate-binding site of the enzyme. This prevents the acetylation of histone proteins, which are crucial for gene expression. ANCCA has been shown to selectively inhibit the activity of p300/CBP-associated factor (PCAF) and GCN5, which are two important 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes involved in oncogenesis.
Biochemical and Physiological Effects:
ANCCA has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. ANCCA has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
ANCCA has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. ANCCA has also been shown to have high selectivity for certain 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, ANCCA has certain limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. ANCCA also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
ANCCA has potential applications in cancer treatment and other diseases where 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes play a role. Future research could focus on optimizing the synthesis method to improve the yield and purity of ANCCA. Additionally, further studies could be conducted to investigate the effectiveness of ANCCA in vivo and to identify potential drug targets for ANCCA. ANCCA could also be used as a tool to study the role of 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes in various biological processes.
Méthodes De Synthèse
ANCCA can be synthesized through a multi-step process involving the reaction of N-ethyl-N-phenylbenzamide with aniline and isocyanate. The resulting product is then purified through column chromatography to obtain pure ANCCA. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
Nom du produit |
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C22H21N3O2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-ethyl-N-phenyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C22H21N3O2/c1-2-25(20-11-7-4-8-12-20)21(26)17-13-15-19(16-14-17)24-22(27)23-18-9-5-3-6-10-18/h3-16H,2H2,1H3,(H2,23,24,27) |
Clé InChI |
PFANLNOKMWKRHM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide](/img/structure/B269118.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)
![N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269121.png)
![3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269122.png)
![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B269125.png)

![N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B269128.png)
![N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269130.png)
![2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269131.png)
![4-{[(3-methylbutanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269137.png)
![2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269138.png)
![3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269140.png)